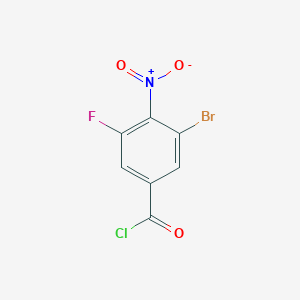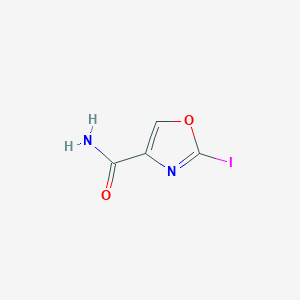
Ethyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate is an organic compound characterized by the presence of multiple fluorine atoms and an o-tolyl group. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate typically involves the reaction of ethyl 3,4,4,4-tetrafluoro-3-butenoate with an o-tolyl group under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product. The final product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which Ethyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Similar in structure but with fewer fluorine atoms.
3,3,4,4-tetrafluoropyrrolidine: Another fluorinated compound with different functional groups.
Uniqueness
Ethyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate is unique due to the combination of its fluorinated butanoate backbone and the o-tolyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H14F4O2 |
|---|---|
Peso molecular |
278.24 g/mol |
Nombre IUPAC |
ethyl 3,4,4,4-tetrafluoro-3-(2-methylphenyl)butanoate |
InChI |
InChI=1S/C13H14F4O2/c1-3-19-11(18)8-12(14,13(15,16)17)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
Clave InChI |
KFZFRRFRFDSNDI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=CC=C1C)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


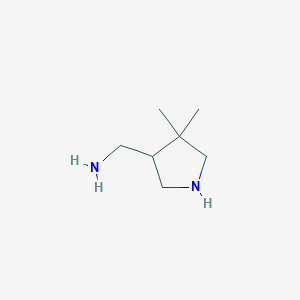
![5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B12973495.png)
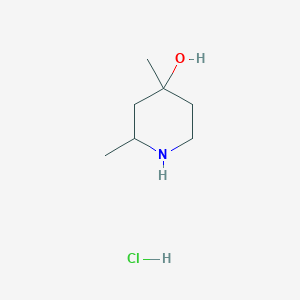

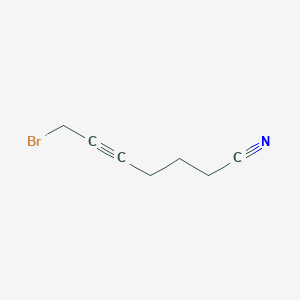
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)

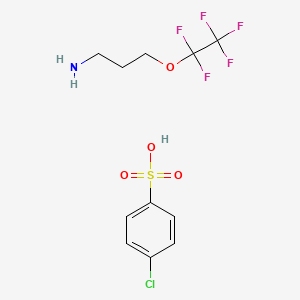
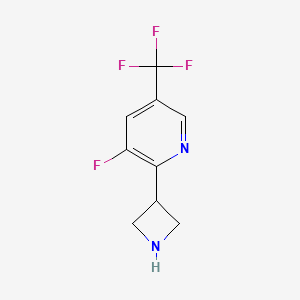
![Imidazo[1,2-c]pyrimidin-2-ylmethanamine](/img/structure/B12973535.png)
![(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)

